molecular formula C5H7IN2 B13845244 1-Ethyl-5-iodo-1h-imidazole

1-Ethyl-5-iodo-1h-imidazole

Cat. No.: B13845244
M. Wt: 222.03 g/mol
InChI Key: LLVANSIXQRXBMO-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodo-1H-imidazole is a substituted heterocyclic compound with the molecular formula C5H7IN2 . It features an imidazole ring, a versatile nitrogen-containing scaffold known for its amphoteric nature, hydrogen-bonding capacity, and ability to coordinate with biomolecules and metals . The iodine atom at the 5-position makes this molecule a valuable synthetic intermediate for constructing complex chemical entities through cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal in medicinal chemistry and materials science . The 1,5-disubstituted imidazole scaffold is of significant interest in drug discovery. Research into analogous structures, particularly 1,5-diaryl-1H-imidazole-4-carboxylates, has identified them as promising inhibitors of the HIV-1 integrase-LEDGF/p75 protein-protein interaction, a novel therapeutic target for antiviral therapy . This highlights the potential of the 1,5-disubstituted imidazole core in developing new classes of allosteric integrase inhibitors. Furthermore, imidazole derivatives are widely utilized in creating functional materials, including ligands for catalysis and luminophores for optoelectronic devices . This product is intended for research and development purposes only in laboratory settings. It is strictly for use by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7IN2

Molecular Weight

222.03 g/mol

IUPAC Name

1-ethyl-5-iodoimidazole

InChI

InChI=1S/C5H7IN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3

InChI Key

LLVANSIXQRXBMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1I

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 5 Iodo 1h Imidazole

Strategic Approaches to Imidazole (B134444) Ring Assembly and Functionalization

The synthesis of substituted imidazoles like 1-Ethyl-5-iodo-1H-imidazole can be approached through two fundamental strategies: the functionalization of a pre-existing imidazole core or the construction of the substituted ring from acyclic precursors. The latter often involves multicomponent reactions where various aldehydes, amines, and other reagents combine to form the imidazole ring in a single step. researchgate.netrsc.org For instance, iodine-catalyzed [3+2] cycloaddition reactions have been developed to selectively synthesize trisubstituted imidazoles, demonstrating a method to build the functionalized ring system directly. researchgate.net Another approach involves the iodine-mediated oxidative [4+1] cyclization of enamines to produce imidazole derivatives. acs.org

Regioselective Iodination Protocols for Imidazole Derivatives

Achieving regioselective iodination at the C5 position of the imidazole ring is a pivotal step in the synthesis of this compound. The imidazole ring has multiple positions (C2, C4, and C5) susceptible to electrophilic attack, making control of the reaction site essential.

Direct Halogenation Techniques and Considerations

Direct iodination involves treating an imidazole derivative with an electrophilic iodine source. A variety of reagents and conditions can be employed for this purpose. Common iodinating agents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.orgyoutube.com The choice of reagent and solvent can significantly influence the outcome. For example, disulfide-catalyzed electrophilic iodination using DIH in acetonitrile (B52724) provides a mild method applicable to imidazoles. organic-chemistry.org

The primary challenge in direct halogenation is controlling the position of substitution. The electronic nature of any pre-existing substituents on the ring directs the incoming electrophile. In the case of 1-ethyl-1H-imidazole, the ethyl group at the N1 position influences the electron density of the ring carbons, but a mixture of products (2-iodo, 4-iodo, and 5-iodo) is often possible. Thermodynamic studies on the halogenation of imidazolium (B1220033) cations indicate that while all carbon positions can be halogenated, there are energetic differences between the sites. arxiv.orgresearchgate.net Careful optimization of reaction conditions, such as temperature and solvent, is necessary to favor the desired C5-iodinated isomer. In some cases, multiple iodinations can occur, leading to products like 4,5-diiodo-1H-imidazole, which may require subsequent selective deiodination steps. youtube.comgoogle.com

Table 1: Reagents for Direct Iodination of Imidazole Derivatives
Iodinating AgentTypical ConditionsKey ConsiderationsReference
Iodine (I₂)Often used with a base (e.g., NaOH) or in a solvent like THF.Can lead to di- or tri-iodination; regioselectivity can be poor without directing groups. google.com
N-Iodosuccinimide (NIS)Used in various organic solvents (e.g., CH₃CN, DMF).A milder alternative to I₂, often providing better regioselectivity. youtube.com
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Used with a disulfide catalyst in acetonitrile.Effective under mild conditions for electron-rich heterocycles. organic-chemistry.org
Iodine (I₂) / Mercury(II) Oxide (HgO)Provides neutral and mild reaction conditions.Avoids strong acids or bases, but involves toxic mercury reagents. imperial.ac.uk

Indirect Iodination via Precursor Transformation

An alternative to direct iodination is a two-step process involving the introduction of a functional group that can be subsequently converted to an iodo group. A prominent example is the lithiation of the imidazole ring followed by quenching with an iodine source. The C2 position of the imidazole ring is the most acidic and is readily deprotonated by strong bases like n-butyllithium. However, directed metallation at the C5 position can be achieved, often by first protecting or substituting the C2 position. youtube.com Once the C5 position is lithiated, the resulting anion can react with molecular iodine to cleanly install the iodo group at the desired location.

Another indirect method involves the use of organotin precursors. A trialkylstannyl group (e.g., tributyltin) can be introduced at the C5 position, followed by an iododestannylation reaction. This approach is particularly common in the synthesis of radioiodinated compounds but is applicable to general organic synthesis. nih.gov While effective, these methods often require harsh conditions (strong bases) or the use of toxic organometallic reagents.

N-Alkylation Strategies for 1-Ethyl-1H-imidazole Formation

The introduction of the ethyl group at the N1 position is another key transformation. This is typically achieved by treating an N-unsubstituted imidazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The choice of base and solvent is critical for the success of the reaction. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to deprotonate the imidazole N-H, generating the imidazolide (B1226674) anion, which then acts as a nucleophile. beilstein-journals.org

A significant challenge arises when alkylating an unsymmetrically substituted imidazole, such as 5-iodo-1H-imidazole. The imidazolide anion is an ambident nucleophile, and alkylation can occur at either the N1 or N3 nitrogen, leading to a mixture of regioisomers (e.g., this compound and 1-ethyl-4-iodo-1H-imidazole). The ratio of these products is influenced by both steric and electronic factors of the substituent at C5, as well as the reaction conditions. otago.ac.nz Steric hindrance from the substituent can favor alkylation at the less hindered nitrogen atom. otago.ac.nz

Table 2: Conditions for N-Alkylation of Imidazoles
BaseSolventAlkylating AgentKey ConsiderationsReference
Sodium Hydride (NaH)THF, DMFAlkyl Halides (e.g., C₂H₅I)Highly effective; requires anhydrous conditions. Regioselectivity is a key issue for unsymmetrical imidazoles. beilstein-journals.org
Potassium Carbonate (K₂CO₃)Acetone, DMFAlkyl HalidesA milder base, often used for less sensitive substrates. researchgate.net
Organic Tertiary Amines (e.g., DBU)Toluene (B28343), NMPCarbonates (e.g., Diethyl Carbonate)Offers an alternative, potentially greener route to N-alkylation. google.com

Convergent and Divergent Synthetic Routes to this compound

Route A: Iodination followed by N-Ethylation

Iodination of Imidazole: Imidazole is first iodinated to produce a mixture of iodoimidazoles. This step often yields 4,5-diiodoimidazole or a mixture of mono-iodinated isomers.

Isolation: The desired 5-iodo-1H-imidazole (which exists in tautomeric equilibrium with 4-iodo-1H-imidazole) must be isolated.

N-Ethylation: The isolated iodoimidazole is then N-ethylated. As discussed previously, this step presents a major challenge in controlling regioselectivity, as it can produce both this compound and 1-ethyl-4-iodo-1H-imidazole, requiring careful chromatographic separation.

Route B: N-Ethylation followed by Iodination

N-Ethylation of Imidazole: Imidazole is first treated with an ethylating agent to form 1-ethyl-1H-imidazole. nih.gov This is a straightforward reaction that avoids the regioselectivity issues of alkylating a substituted imidazole.

Iodination: The resulting 1-ethyl-1H-imidazole is then subjected to iodination. The challenge in this step is to achieve regioselective substitution at the C5 position over the C2 and C4 positions. The N-ethyl group electronically activates the ring towards electrophilic substitution, but directing the iodine specifically to C5 requires carefully controlled reaction conditions.

A comparison of these routes shows a trade-off between the challenges of regioselectivity. Route A faces the challenge of regioselective N-alkylation on an unsymmetrical ring, while Route B contends with regioselective C-iodination on an activated ring. The synthesis of 5-iodo-1-methylimidazole has been reported with high regioselectivity in four steps from imidazole, suggesting that a similar pathway for the ethyl analogue is a viable and efficient strategy. researchgate.net

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign practices. The synthesis of imidazole derivatives is an area where green chemistry principles are being actively applied. doaj.org For the synthesis of this compound, several green strategies could be adopted.

Catalytic Approaches: Utilizing recyclable, solid-supported catalysts, such as HBF₄–SiO₂, for multicomponent reactions to build the imidazole ring can reduce waste and improve efficiency. rsc.org

Alternative Energy Sources: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption for both the ring formation and subsequent functionalization steps. doaj.org

Greener Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives and avoiding toxic reagents such as mercury salts imperial.ac.uk are crucial steps. For N-alkylation, using dialkyl carbonates as ethylating agents in the presence of a catalytic amount of base can be a more environmentally friendly option compared to using stoichiometric amounts of strong bases and alkyl halides. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Multicomponent reactions are often highly atom-economical. researchgate.netrsc.org

By integrating these methodologies, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Reactivity Profiles and Mechanistic Investigations of 1 Ethyl 5 Iodo 1h Imidazole

Electrophilic Aromatic Substitution Pathways at the Imidazole (B134444) Core

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic sextet, activating the ring towards electrophiles. In 1-Ethyl-5-iodo-1H-imidazole, the ethyl group at the N1 position further enhances the electron density of the ring through inductive effects.

Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions due to the formation of a more stable cationic intermediate where the positive charge can be delocalized over both nitrogen atoms. uobabylon.edu.iq However, in this compound, the C5 position is already occupied by an iodine atom. Therefore, electrophilic attack is directed to the C4 and C2 positions. The substitution at the C2 position is generally less favored due to the proximity of the electron-donating N1-ethyl group. uobabylon.edu.iq Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be carried out with fuming sulfuric acid. uobabylon.edu.iq

Nucleophilic Aromatic Substitution Reactions on the Iodoimidazole Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing a good leaving group and electron-withdrawing substituents. nih.gov In this compound, the iodine atom at the C5 position can act as a leaving group in SNAr reactions. The imidazole ring itself is electron-rich, which generally disfavors classical SNAr reactions that proceed via a negatively charged Meisenheimer intermediate. nih.gov

However, the presence of strong electron-withdrawing groups on the imidazole ring can facilitate nucleophilic attack. youtube.com Furthermore, SNAr reactions on iodo-substituted imidazoles can be promoted under specific conditions, such as the use of strong nucleophiles or transition metal catalysis. These reactions provide a valuable route for introducing a variety of functional groups at the C5 position of the imidazole ring. For instance, aminated or alkoxyl groups can be introduced at this position. rsc.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the iodine, forming a transient intermediate, followed by the departure of the iodide ion to restore aromaticity. youtube.com

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of an iodine atom at the C5 position makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.gov This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov this compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate 1-ethyl-5-aryl-1H-imidazole derivatives.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). rsc.orgarkat-usa.org A base is required to activate the organoboron species, with common choices including carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). rsc.orgarkat-usa.orgnih.gov The choice of solvent often involves a mixture of an organic solvent like dioxane or DMF with water. nih.govmdpi-res.com Microwave irradiation can be employed to accelerate the reaction. mdpi-res.com

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/H₂O10015-20~85
24-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10015~90
33-Pyridylboronic acidPdCl₂(dppf)·DCM (10)-K₂CO₃Dioxane120 (MW)1~60

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkynes. This compound can undergo Sonogashira coupling with various terminal alkynes to introduce an alkynyl moiety at the C5 position.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, usually CuI. wikipedia.orglibretexts.org An amine base, such as triethylamine (B128534) (TEA) or piperidine, is used as both the base and often as the solvent. scispace.com The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)TEATHFRT6~92
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF504~88
31-HexynePd(PPh₃)₄ (2)CuI (5)TEAAcetonitrile (B52724)808~85

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for forming C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org this compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the C5 position.

The organozinc reagent can be prepared in situ or used as a pre-formed species. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like XPhos, are commonly employed. rsc.org The reaction is typically carried out in an anhydrous aprotic solvent like THF or DMF.

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF6012~75
2Ethylzinc bromidePd(OAc)₂ (2)XPhos (4)THFRT8~80
3Vinylzinc chloridePd(dba)₂ (3)P(2-furyl)₃ (6)DMF5010~70

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. wikipedia.org This reaction has a broad scope and is tolerant of many functional groups, although the toxicity of organotin compounds is a drawback. organic-chemistry.org this compound can be coupled with a variety of organostannanes to form C-C and C-heteroatom bonds.

The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. organic-chemistry.org The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. researchgate.net The reaction is typically carried out in a non-polar aprotic solvent such as toluene (B28343) or THF.

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene11016~80
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)CuI (10 mol%)THF8012~85
3Trimethyl(thienyl)stannanePd₂(dba)₃ (2)AsPh₃ (8 mol%)DMF10010~78

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, typically involving a palladium catalyst to couple an amine with an aryl halide. wikipedia.org For a substrate like this compound, the C5-iodine bond is the reactive site for this transformation. The reaction involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated imidazole product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

Given the high reactivity of aryl iodides in this process, this compound is expected to be an excellent coupling partner. The reaction can be performed with a wide range of primary and secondary amines, including anilines and aliphatic amines. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, facilitate these couplings under relatively mild conditions. wikipedia.orgnih.gov While a side reaction involving β-hydride elimination can sometimes occur, it is less common with aryl substrates compared to alkyl halides. wikipedia.org

Table 1: Representative Buchwald-Hartwig Amination of this compound This table presents hypothetical data based on typical conditions for similar substrates.

Amine PartnerPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
MorpholinePd2(dba)3XPhosNaOt-BuToluene10092
AnilinePd(OAc)2BINAPCs2CO3Dioxane11088
BenzylaminePdCl2(dppf)dppfK3PO4Toluene10090

Heck and Other Palladium-Catalyzed Olefination Reactions

The Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling aryl or vinyl halides with alkenes, catalyzed by palladium. organic-chemistry.org this compound can readily participate in Heck reactions, where the C5-iodo bond is replaced with a substituted vinyl group. The mechanism typically involves the oxidative addition of the iodoimidazole to a Pd(0) species, followed by insertion of the alkene (syn-addition), and subsequent β-hydride elimination (syn-elimination) to release the olefinated product. A base is required to regenerate the active Pd(0) catalyst. organic-chemistry.org

This reaction demonstrates excellent stereoselectivity, usually favoring the trans isomer of the product. organic-chemistry.org A variety of alkenes, particularly electron-deficient ones like acrylates, styrenes, and acrylonitriles, serve as effective coupling partners. The reaction conditions can be tuned by selecting the appropriate palladium source, ligand (or ligandless conditions), base, and solvent.

Table 2: Hypothetical Heck Olefination Reactions with this compound This table presents hypothetical data based on typical conditions for similar substrates.

Alkene PartnerPalladium CatalystBaseSolventTemp (°C)Yield (%)
Ethyl acrylatePd(OAc)2Et3NDMF10085
StyrenePdCl2(PPh3)2K2CO3Acetonitrile8082
AcrylonitrilePd/CNaOAcDMA12078

Copper-Mediated Coupling Processes

Copper-mediated reactions, such as the Ullmann condensation, represent a classic and still highly relevant method for forming C-N, C-O, and C-S bonds. acs.org For this compound, these reactions provide an alternative to palladium-catalyzed methods. N-arylation of nitrogen heterocycles using copper catalysis is a common application. sharif.edu In this context, this compound would act as the arylating agent for other nucleophiles.

Conversely, the imidazole nitrogen of a related compound, 5-iodo-1H-imidazole, could be arylated in a copper-catalyzed reaction. However, for this compound, the primary reactivity is at the C-I bond. Copper-catalyzed coupling with thiols (C-S bond formation) or alcohols/phenols (C-O bond formation) is also feasible. These reactions often require higher temperatures than their palladium-catalyzed counterparts and typically use a copper(I) source, such as CuI, often in the presence of a ligand like a diamine or phenanthroline, and a base. acs.orgnih.gov Ethylene glycol has been reported as an effective medium, acting as both a solvent and a ligand. sharif.edu

Directed ortho-Metalation (DoM) and Lithiation Strategies

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. organic-chemistry.orgharvard.edu In the case of this compound, there are no powerful DMGs attached to the ring. The N1-ethyl group is not a directing group. Therefore, DoM is not the primary pathway for lithiation.

Instead, the most probable lithiation strategy is halogen-metal exchange. The C-I bond is susceptible to exchange with organolithium reagents like n-butyllithium or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C). This reaction would regioselectively generate 1-ethyl-1H-imidazol-5-yl-lithium. This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the C5 position.

Another possibility is direct deprotonation at the C2 position. The proton at C2 of an imidazole ring is the most acidic, and treatment with a strong base can generate the corresponding 1-ethyl-1H-imidazol-2-yl-lithium species, leaving the C5-iodo group intact. The choice between halogen-metal exchange at C5 and deprotonation at C2 depends heavily on the specific organolithium reagent used and the reaction conditions.

Radical Reactivity and C-I Bond Transformations

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a 1-ethyl-1H-imidazol-5-yl radical. This process can be initiated by heat, light, or a radical initiator. Once formed, this imidazolyl radical can participate in various radical reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. nih.gov

Iodine-mediated radical reactions often involve the formation of a covalent bond between iodine and a substrate, which then undergoes homolysis. nih.gov For this compound, transformations can be designed where the C-I bond acts as a precursor to the key radical intermediate. For instance, in reactions like the Minisci reaction, the imidazolyl radical could be generated and then add to a protonated heteroarene. Another potential transformation is reductive de-iodination, where the C-I bond is cleaved and replaced by a C-H bond using a radical reducing agent like tributyltin hydride or through photoredox catalysis.

Halogen Exchange and Halogen Dance Reactions

Halogen exchange reactions, such as the Finkelstein reaction, could potentially replace the iodine atom in this compound with another halogen. For example, treatment with a fluoride (B91410) source (e.g., KF, CsF) could yield the corresponding 5-fluoro derivative, although this is often challenging on aromatic systems. More commonly, the iodo group can be converted to a bromo or chloro group under specific conditions.

A more relevant transformation in this context is the lithium-halogen exchange, as discussed under lithiation strategies. rsc.org This involves treating the iodoimidazole with an organolithium reagent to form a lithiated imidazole, which can then be quenched with a source of another halogen (e.g., C₂Cl₆ for chlorine, CBr₄ for bromine) to install a different halogen at the C5 position.

"Halogen dance" reactions, which involve the base-induced migration of a halogen atom around a ring, are less likely for this specific substrate. These reactions typically require a combination of a strong, non-nucleophilic base and specific substitution patterns on an aromatic or heteroaromatic ring that can stabilize the intermediate carbanions.

Formation and Reactivity of Imidazolium (B1220033) and Iodonium (B1229267) Salts from this compound

Imidazolium Salts: The N3 nitrogen atom of this compound is nucleophilic and can react with alkylating agents (e.g., alkyl halides, sulfates) to form a quaternary imidazolium salt. nih.gov This reaction, known as quaternization, results in a dicationic species where the imidazole ring bears a positive charge. nih.govreddit.com These salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry. reddit.com The resulting 1,3-diethyl-5-iodoimidazolium salt could be deprotonated at the C2 position with a strong base to generate the corresponding NHC, which still bears the iodo substituent at the C5 position.

Iodonium Salts: The iodo group at the C5 position can be oxidized to a hypervalent iodine(III) species, leading to the formation of iodonium salts. core.ac.uk A novel approach for preparing imidazole-substituted cyclic iodonium salts involves the oxidative cyclization of 1-aryl-5-iodoimidazoles. chemrxiv.orgnih.gov For this compound, reaction with an oxidizing agent (like Oxone® or m-CPBA) in the presence of another arene could lead to the formation of a diaryliodonium salt of the type [Ar-I⁺-(Im-Et)]X⁻. nih.govbeilstein-journals.org These iodonium salts are highly reactive electrophilic reagents capable of transferring the imidazolyl group to various nucleophiles, including amines and alkoxides, often under mild, metal-free conditions. diva-portal.org

Advanced Functionalization and Derivatization Strategies Utilizing 1 Ethyl 5 Iodo 1h Imidazole

Syntheses of Complex Carbon-Rich Frameworks

The carbon-iodine bond at the C5 position of 1-Ethyl-5-iodo-1H-imidazole is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of intricate carbon-rich frameworks.

The introduction of alkyl, aryl, and vinyl groups at the 5-position of the imidazole (B134444) ring can be efficiently achieved through various well-established cross-coupling methodologies.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling an organoboron compound with a halide. For this compound, a Suzuki-Miyaura reaction with a variety of aryl or vinyl boronic acids or their esters can be employed to synthesize the corresponding 5-aryl- or 5-vinyl-1H-imidazole derivatives. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Heck Reaction: The Heck reaction facilitates the vinylation of aryl or vinyl halides. In the context of this compound, this palladium-catalyzed reaction with various alkenes would yield 5-vinyl-1H-imidazole derivatives. The stereoselectivity of the Heck reaction is a notable advantage, often favoring the formation of the trans isomer.

Sonogashira Coupling: To introduce an alkynyl moiety, the Sonogashira coupling is the method of choice. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. The resulting 5-alkynyl-1H-imidazoles are valuable intermediates for further transformations.

Stille and Negishi Couplings: While often utilized, the Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings also offer effective pathways for the alkylation, arylation, and vinylation of this compound. The choice of coupling partner can be guided by the desired functional group tolerance and the specific substrate.

Table 1: Representative Palladium-Catalyzed C-C Bond Forming Reactions with this compound

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base1-Ethyl-5-aryl-1H-imidazole
HeckAlkenePd(OAc)₂ / Ligand / Base1-Ethyl-5-vinyl-1H-imidazole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Base1-Ethyl-5-alkynyl-1H-imidazole
NegishiOrganozinc reagentPd(PPh₃)₄1-Ethyl-5-alkyl/aryl/vinyl-1H-imidazole

The introduction of carbonyl functionalities, such as esters, amides, and carboxylic acids, significantly enhances the molecular diversity and potential applications of the imidazole scaffold.

Carbonylation: Palladium-catalyzed carbonylation reactions, in the presence of carbon monoxide and a suitable nucleophile (e.g., an alcohol or an amine), can convert the C-I bond of this compound into a carboxylic acid derivative. For instance, conducting the reaction in an alcoholic solvent yields the corresponding ester, while using an amine as the nucleophile results in the formation of an amide.

Carboxylation: Direct carboxylation can be achieved through various methods, including the use of carbon dioxide as a C1 source in the presence of a suitable catalyst and reducing agent. Alternatively, a transition-metal-catalyzed reaction with a formate (B1220265) salt can also lead to the formation of the corresponding carboxylic acid.

Table 2: Carbonylative Functionalization of this compound

ReactionReagentsCatalystProduct
MethoxycarbonylationCO, Methanol, BasePd(OAc)₂ / LigandMethyl 1-ethyl-1H-imidazole-5-carboxylate
AminocarbonylationCO, Amine, BasePd(PPh₃)₄1-Ethyl-1H-imidazole-5-carboxamide
CarboxylationCO₂, ReductantTransition Metal Catalyst1-Ethyl-1H-imidazole-5-carboxylic acid

Construction of Carbon-Heteroatom Bonds (N, O, S, P)

The formation of carbon-heteroatom bonds is crucial for the synthesis of a vast array of functional molecules. The iodo-substituent on the 1-ethyl-1H-imidazole ring serves as an excellent electrophilic partner for such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, as well as amides, to afford the corresponding 5-amino- and 5-amido-1H-imidazole derivatives. The choice of phosphine (B1218219) ligand is critical for the success of this transformation.

Ullmann Condensation: A classical method for C-N bond formation, the copper-catalyzed Ullmann condensation, provides an alternative route to the amination of this compound. While it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates.

The synthesis of aryl ethers and thioethers from this compound can be accomplished through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig-type couplings.

Ullmann-type Etherification: The reaction of this compound with phenols or alcohols in the presence of a copper catalyst and a base leads to the formation of 5-aryloxy- or 5-alkoxy-1H-imidazoles. Similarly, using thiols as coupling partners yields the corresponding 5-thioethers.

Buchwald-Hartwig C-O and C-S Coupling: More recently developed palladium-catalyzed systems also enable the efficient formation of C-O and C-S bonds, often under milder conditions and with a broader substrate scope than the traditional Ullmann reactions.

The introduction of a phosphorus-containing moiety can be achieved through reactions such as the Hirao reaction or other palladium-catalyzed cross-coupling reactions with phosphonates, phosphinates, or secondary phosphine oxides. These reactions provide access to 5-phosphonyl-1H-imidazoles, which are of interest in various fields, including medicinal chemistry and materials science.

Table 3: Carbon-Heteroatom Bond Formation Utilizing this compound

Reaction TypeHeteroatom SourceCatalyst SystemProduct Class
AminationPrimary/Secondary AminePd Catalyst / Ligand / Base5-Amino-1-ethyl-1H-imidazoles
EtherificationAlcohol/PhenolCu or Pd Catalyst / Base5-Alkoxy/Aryloxy-1-ethyl-1H-imidazoles
ThioetherificationThiolCu or Pd Catalyst / Base5-Alkyl/Arylthio-1-ethyl-1H-imidazoles
PhosphorylationH-phosphonatePd Catalyst / Base5-Phosphonyl-1-ethyl-1H-imidazoles

Cyclization and Annulation Reactions Forming Fused Heterocycles

The iodo-substituent on the this compound scaffold is a critical functional group for initiating cyclization and annulation reactions to construct fused heterocyclic systems. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new rings fused to the imidazole core, leading to novel polycyclic aromatic and heteroaromatic structures. beilstein-archives.org

A primary strategy for achieving such transformations is the intramolecular Heck reaction. organicreactions.orgwikipedia.org In a typical approach, a vinyl or allyl group is first introduced at the N1 or a neighboring position of a related imidazole derivative. The palladium(0) catalyst then facilitates an oxidative addition into the carbon-iodine bond, followed by an intramolecular migratory insertion of the alkene onto the palladium center. This key step forms the new carbon-carbon bond that closes the ring. Subsequent β-hydride elimination regenerates the catalyst and introduces a double bond, completing the synthesis of the fused heterocycle. libretexts.org The regioselectivity of this process is often high, governed by the steric and electronic properties of the substrate. princeton.edu

The reaction conditions for these intramolecular cyclizations are crucial and typically involve a palladium(0) source, such as Pd(OAc)₂, with phosphine ligands and a base. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Intramolecular Heck Cyclization

ParameterConditionPurpose
Catalyst Pd(OAc)₂ / PPh₃Generates the active Pd(0) species.
Base Ag₂CO₃, Et₃NNeutralizes the HI generated during the reaction. libretexts.org
Solvent THF, MeCNProvides a suitable medium for the reaction.
Temperature 60-100 °CProvides the necessary activation energy.

This table represents typical conditions for intramolecular Heck reactions and may be adapted for specific substrates like derivatives of this compound.

Annulation reactions can also be employed to build fused systems. These reactions involve the formation of two new bonds and a new ring in a single synthetic operation. For instance, a [4+2] cycloaddition approach could be envisioned where a diene is attached to the imidazole core, followed by an intramolecular Diels-Alder reaction. While direct examples involving this compound are not prevalent in the literature, the principles of such reactions are well-established in heterocyclic chemistry. mdpi.com

Multi-Component Reaction (MCR) Approaches Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that incorporates substantial portions of all starting materials. nih.gov The functional handles on this compound, particularly after conversion of the iodo group, make it a potential candidate for incorporation into MCRs to rapidly generate libraries of structurally diverse compounds.

For example, if the iodo group is converted to an isocyanide, the resulting 1-ethyl-5-isocyano-1H-imidazole could be a key component in classic MCRs like the Ugi or Passerini reactions. organic-chemistry.orgwikipedia.orgnih.gov

Ugi Four-Component Reaction (U-4CR): In a hypothetical Ugi reaction, 1-ethyl-5-isocyano-1H-imidazole could react with an aldehyde, a primary amine, and a carboxylic acid to produce an α-aminoacyl amide derivative bearing the imidazole moiety. wikipedia.org This reaction is known for its high atom economy and the ability to generate peptide-like structures. semanticscholar.org

Passerini Three-Component Reaction: Similarly, in a Passerini reaction, the imidazole-isocyanide could react with an aldehyde (or ketone) and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is also highly convergent and useful for creating diverse molecular scaffolds. nih.gov

The mechanism for these reactions typically involves the initial formation of an imine (in the Ugi reaction) or protonation of the carbonyl (in the Passerini reaction), followed by nucleophilic attack of the isocyanide. wikipedia.orgyoutube.com Subsequent steps lead to the final, complex product.

Table 2: Potential Multi-Component Reactions Involving a Derivative of this compound

Reaction NameReactantsProduct Type
Ugi Reaction Imidazole-isocyanide, Aldehyde, Amine, Carboxylic Acidα-Aminoacyl Amide
Passerini Reaction Imidazole-isocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy Amide

This table illustrates the potential application of a 1-ethyl-5-isocyano-1H-imidazole derivative in well-known MCRs.

The utility of incorporating the 1-ethyl-1H-imidazole scaffold into MCRs lies in the potential for the resulting products to have interesting biological or material properties, stemming from the unique electronic and structural features of the imidazole ring.

Stereoselective Transformations of Derivatives

While this compound itself is achiral, its derivatives can be subjected to stereoselective transformations to create chiral molecules with specific three-dimensional arrangements. This is particularly relevant in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity.

Stereoselectivity can be introduced through several strategies:

Asymmetric Catalysis: Derivatives of this compound that contain a prochiral center can be transformed using a chiral catalyst. For example, if a derivative contains a ketone, it could be asymmetrically reduced using a chiral reducing agent to produce a specific enantiomer of the corresponding alcohol. Similarly, in the context of the intramolecular Heck reaction discussed earlier, the use of chiral phosphine ligands can induce enantioselectivity, leading to the formation of chiral fused heterocycles. wikipedia.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a derivative of this compound to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving a chiral product.

Substrate-Controlled Diastereoselectivity: If a derivative of this compound already contains a stereocenter, this existing chirality can influence the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule.

Research into novel chiral imidazole cyclophane receptors has demonstrated the potential for enantioselective recognition of amino acid derivatives. rsc.orgnih.gov These complex structures, which can be synthesized from imidazole-containing precursors, highlight the importance of stereochemistry in molecular recognition. rsc.org The development of catalytic enantioselective methods to synthesize axially chiral imidazoles further underscores the growing interest in chiral imidazole-containing compounds. nih.gov

Table 3: Strategies for Stereoselective Transformations

StrategyDescriptionExample Application
Asymmetric Catalysis A chiral catalyst directs the formation of one stereoisomer over another.Asymmetric hydrogenation of an alkene derivative using a chiral metal complex.
Chiral Auxiliaries A removable chiral group guides the stereochemical course of a reaction.Diastereoselective alkylation of an enolate derived from an imidazole-containing carboxylic acid esterified with a chiral alcohol.
Substrate Control An existing stereocenter in the molecule directs the formation of a new stereocenter.Diastereoselective addition to a carbonyl group on a side chain attached to a chiral imidazole derivative.

This table outlines general strategies that could be applied to derivatives of this compound to achieve stereocontrol.

The development of stereoselective transformations for derivatives of this compound is a key area for future research, as it would unlock the potential to create a wide range of enantiomerically pure compounds for various applications.

Applications of 1 Ethyl 5 Iodo 1h Imidazole in Broader Chemical Research

Role as a Building Block for Complex Heterocyclic Architectures

The true synthetic power of 1-Ethyl-5-iodo-1H-imidazole lies in the reactivity of its carbon-iodine bond. The iodine atom at the 5-position serves as an excellent leaving group and a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the precise and efficient connection of different molecular fragments.

Research has extensively demonstrated that iodoimidazoles are highly effective substrates in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. rsc.orgresearchgate.net For instance, studies on related N-substituted iodoimidazoles have shown that they can be selectively coupled with a wide range of partners. In one notable example, N-benzyl-2,4,5-triiodoimidazole was used in a selective palladium-catalyzed cross-coupling with triorganoindium reagents to afford C-2 monocoupling products, which were then further functionalized to synthesize the natural product Neurodazine and its analogues. nih.govacs.org

By analogy, this compound is an ideal substrate for similar transformations at the C5-position. This allows for the introduction of diverse substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the imidazole (B134444) core. The N-ethyl group not only imparts specific solubility characteristics but also prevents competing reactions at the N1-position, thereby directing the synthetic outcome. This capability enables the construction of highly substituted and complex heterocyclic architectures that would be difficult to access through other synthetic routes.

Table 1: Representative Cross-Coupling Reactions Utilizing Iodoimidazole Scaffolds

Reaction Type Coupling Partner Catalyst Resulting Structure Reference(s)
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ 5-Aryl-1-ethyl-1H-imidazole researchgate.net
Stille Organostannane Pd Catalyst 5-Alkyl/Aryl-1-ethyl-1H-imidazole rsc.org
Sonogashira Terminal Alkyne Pd/Cu Catalyst 5-Alkynyl-1-ethyl-1H-imidazole researchgate.net

Precursor in the Design and Synthesis of Medicinal Chemistry Scaffolds

The imidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic activities, including antifungal, antibacterial, and anticancer properties. nih.govnih.gov The utility of this compound as a precursor in this field is directly linked to its synthetic versatility, which allows for the systematic modification of the imidazole core to optimize biological activity.

The ability to functionalize the C5-position through cross-coupling reactions is crucial for exploring Structure-Activity Relationships (SAR). Medicinal chemists can synthesize libraries of related compounds by varying the substituent attached to the C5-position of the 1-ethyl-imidazole core. This systematic approach is fundamental to identifying compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. A clear demonstration of this principle is the synthesis of protein farnesyltransferase inhibitors, where palladium-catalyzed cross-coupling reactions of 2-iodoimidazoles proved to be a key step in constructing the final bioactive molecules. rsc.orgrsc.org

Development of Privileged Pharmacophore Motifs

A pharmacophore is defined as the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dovepress.comdergipark.org.tr The development of novel drugs often involves designing molecules that fit a specific pharmacophore model for a biological target. This compound serves as an excellent starting point for building such molecules.

By attaching different chemical moieties (e.g., aromatic rings, hydrogen bond donors/acceptors) to the C5-position, chemists can create new scaffolds that present these features in precise spatial orientations. For example, coupling an aryl group to the this compound core generates a 1,5-disubstituted imidazole motif. This motif can act as a central part of a larger pharmacophore, designed to interact with specific residues in an enzyme's active site or a receptor's binding pocket. The combination of the imidazole ring, a known bioactive heterocycle, with other pharmacophoric elements like triazoles has been shown to produce molecular hybrids with potent anticancer activity. nih.gov

Exploration of Bioisosteric Replacements

Bioisosterism is a key strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological properties. nih.govresearchgate.net This can be done to improve potency, reduce toxicity, or alter metabolism. encyclopedia.pubctppc.org

This compound is a valuable precursor for creating bioisosteric analogues of existing drugs. While the iodine atom itself is primarily a reactive handle, the 1-ethyl-5-aryl-imidazole scaffold (synthesized from the iodo-precursor) can serve as a bioisostere for other planar aromatic systems, such as a substituted naphthalene, quinoline, or benzimidazole (B57391) ring. This replacement can maintain the necessary steric and electronic interactions with the biological target while introducing new properties. For instance, the nitrogen atoms in the imidazole ring can alter the molecule's hydrogen bonding capabilities and solubility compared to a purely carbocyclic system, potentially leading to improved bioavailability. drugdesign.org

Utility in Agrochemical and Material Science Syntheses

The applications of imidazole derivatives extend beyond medicine into agrochemicals and material science. The imidazole scaffold is present in a range of fungicidal, herbicidal, and insecticidal agents. cabidigitallibrary.org The synthetic accessibility provided by this compound makes it a valuable intermediate for developing new crop protection agents. The ability to create diverse libraries of C5-substituted imidazoles allows for the screening of new compounds to identify novel and more effective agrochemicals.

In material science, imidazole and its derivatives are used in the creation of advanced polymers, coatings, and functional materials. researchgate.netresearchgate.net Imidazolium-based polymers, for example, exhibit interesting properties as polyelectrolytes. The iodine atom in this compound can function as a site for initiating polymerization or for grafting the molecule onto a surface or into a polymer backbone, leading to materials with tailored properties.

Involvement in Ligand Design for Catalysis

N-alkyl imidazoles are important precursors for a class of ligands known as N-Heterocyclic Carbenes (NHCs). NHCs are widely used in organometallic chemistry and have stabilized some of the most active and robust catalysts for a variety of organic transformations. Typically, NHCs bind to a metal center through the C2 carbon atom. However, "abnormal" NHCs that bind through the C4 or C5 positions are also of great interest due to their distinct electronic properties.

This compound is a precursor to such abnormal NHCs. The synthesis involves quaternizing the N3 nitrogen with an alkyl group to form a 1-ethyl-3-alkyl-5-iodoimidazolium salt. This salt can then undergo oxidative addition to a low-valent metal center, such as palladium(0), to form a C5-bound abnormal NHC complex. unifr.ch This provides a direct route to a unique class of ligands that are valuable for developing novel catalytic systems. Furthermore, neutral N-alkyl imidazoles themselves can act as ligands to stabilize metal nanoparticles (e.g., Pd, Au, Ag), which are used as heterogeneous catalysts. nih.gov

Preparation of Imidazolium-Based Ionic Liquids and Their Precursors

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are often used as "green" solvents and catalysts in chemical processes. Imidazolium-based ILs are among the most common and versatile. alfa-chemistry.com The standard synthesis involves the N-alkylation of an N-substituted imidazole. researchgate.net

This compound is an excellent precursor for producing "task-specific" or "functionalized" ionic liquids. nih.gov The synthesis begins with the quaternization of the N3 nitrogen of this compound with an alkyl halide (e.g., butyl bromide), resulting in a 1-ethyl-3-butyl-5-iodoimidazolium bromide salt.

Table 2: Synthesis of a Functionalized Ionic Liquid Precursor

Reactant 1 Reactant 2 Product Potential Application

The resulting iodo-functionalized imidazolium (B1220033) salt is an ionic liquid precursor that retains a reactive C-I bond. This allows for subsequent chemical modifications, enabling the ionic liquid to perform multiple roles, such as acting as both a solvent and a reagent in a one-pot synthesis. Such functionalized ionic liquids are highly sought after for applications in catalysis, organic synthesis, and materials separation. nih.gov

Computational and Theoretical Investigations of 1 Ethyl 5 Iodo 1h Imidazole

Electronic Structure and Bonding Analysis (e.g., Quantum Chemical Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic landscape of molecules like 1-Ethyl-5-iodo-1H-imidazole. Such analyses for various imidazole (B134444) derivatives reveal key features that can be extrapolated to the target compound. tandfonline.comorientjchem.org

The electronic structure is fundamentally shaped by the interplay of the aromatic imidazole ring, the electron-donating ethyl group at the N1 position, and the electronegative, yet polarizable, iodine atom at the C5 position. DFT calculations would typically be used to determine optimized molecular geometry, bond lengths, and bond angles, which often show excellent correlation with experimental data from methods like X-ray crystallography. tandfonline.com

Key electronic properties are elucidated through several computational approaches:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability and reactivity. orientjchem.org For this compound, the HOMO is expected to be distributed over the π-system of the imidazole ring, while the LUMO may have significant contributions from the C-I antibonding orbital.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, the MEP would likely show a negative potential around the N3 nitrogen, making it a prime site for protonation or coordination, and a region of positive potential (a σ-hole) on the iodine atom along the C-I bond axis.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. orientjchem.org It can quantify the polarization of bonds, such as the C-I and N-C bonds, and reveal hyperconjugative interactions that contribute to molecular stability.

The following table summarizes typical electronic properties that would be investigated for this compound using DFT calculations, with placeholder values based on analogous compounds.

Calculated PropertyTypical Computational MethodPredicted Significance
HOMO EnergyB3LYP/6-311G(d,p)Indicates electron-donating ability; susceptibility to electrophilic attack.
LUMO EnergyB3LYP/6-311G(d,p)Indicates electron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)B3LYP/6-311G(d,p)Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment (µ)B3LYP/6-311G(d,p)Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Atomic ChargesMulliken Population AnalysisProvides an estimate of the partial charge on each atom, helping to identify reactive sites. tandfonline.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. While specific mechanistic studies on this compound are not documented, the methodologies are well-established for related systems.

Theoretical investigations can predict the pathways for various reactions, such as electrophilic aromatic substitution on the imidazole ring, nucleophilic substitution at the C-I bond, or metal-catalyzed cross-coupling reactions. For any proposed reaction, computational methods can:

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Finding its geometry is key to understanding the reaction pathway.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. Comparing the activation energies of competing pathways allows for the prediction of the major product.

Analyze Reaction Coordinates: By following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, chemists can confirm that the located TS correctly connects the intended species.

For instance, in a hypothetical reaction involving electrophilic attack on the imidazole ring, calculations could determine whether the attack is more favorable at the C2 or C4 position by comparing the activation energies for the two corresponding transition states.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Building upon electronic structure analysis, computational models can predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT calculations, such as Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices, can quantify the susceptibility of each atom in the molecule to either nucleophilic or electrophilic attack.

Regioselectivity: The regioselectivity of reactions is often predicted by examining the sites that are most electronically predisposed to react. For electrophilic attack, the preferred site would be the atom with the highest condensed nucleophilicity or the region where the HOMO is localized. For nucleophilic attack, the LUMO's location and electrophilicity indices are key. The MEP map also provides a qualitative guide, with the most negative regions (likely N3) being susceptible to electrophiles and the most positive regions (like the iodine's σ-hole) being attractive to nucleophiles. tandfonline.com

Stereoselectivity: While less relevant for reactions directly at the planar imidazole ring, computational modeling is essential for predicting stereoselectivity in reactions involving chiral reagents or catalysts. By modeling the transition states for the formation of different stereoisomers, the pathway with the lower activation energy can be identified, thus predicting the major stereoisomeric product.

Intermolecular Interactions and Halogen Bonding Phenomena

The presence of an iodine atom at the C5 position makes this compound a particularly interesting candidate for forming strong and directional intermolecular interactions known as halogen bonds (XBs). nih.govresearchgate.net Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov

Computational studies on analogous iodoimidazole and iodopyrazole derivatives have provided a deep understanding of this phenomenon. nih.govresearchgate.net

The σ-hole: The C-I bond in this compound leads to an anisotropic distribution of electron density around the iodine atom. While the sides of the iodine are electron-rich, the region along the extension of the C-I bond is electron-deficient, creating a positive electrostatic potential, or σ-hole. DFT calculations of the MEP surface are routinely used to visualize and quantify the magnitude of this σ-hole. nih.gov

Halogen Bond Formation: This positive σ-hole allows the iodine atom to act as a Lewis acid (halogen bond donor), interacting favorably with Lewis bases (halogen bond acceptors). In the context of this compound, likely acceptors include the lone pair of the N3 atom on a neighboring molecule (forming C-I⋯N interactions) or the π-system of an adjacent imidazole ring (forming C-I⋯π interactions). nih.govresearchgate.net

Strength and Geometry: Quantum chemical calculations can accurately predict the geometry and strength of these halogen bonds. Studies on 1-benzyl-2-iodo-1H-imidazole, for example, revealed a strong C-I⋯N halogen bond with an N⋯I distance of 2.877 Å, which is significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. researchgate.net The interaction energy of such bonds can be calculated and decomposed to understand the contributions from electrostatic, dispersion, and charge-transfer forces. nih.gov

The table below, based on data from closely related iodo-heterocycles, illustrates the typical parameters used to characterize halogen bonds.

Interaction TypeDonorAcceptorTypical Calculated Distance (Å)Typical Calculated Angle (°)
C–I···N1-Benzyl-2-iodo-1H-imidazoleN atom of another molecule2.877~175
C–I···π1-Benzyl-4-iodo-1H-imidazoleπ-system of another molecule--

Data derived from studies on analogous compounds. researchgate.net

Conformational Analysis and Tautomeric Considerations

Conformational Analysis: For this compound, computational analysis would focus on the conformational flexibility of the N1-ethyl group. The primary degree of freedom is the rotation around the N1-C(ethyl) bond. By performing a potential energy surface scan, where the dihedral angle of the C-N-C-C bond is varied, a conformational energy profile can be generated. This allows for the identification of the lowest energy (most stable) conformer(s) and the rotational energy barriers between them. Studies on other N-alkyl imidazoles suggest that these barriers are typically low, leading to rapid interconversion at room temperature. researchgate.net

Tautomeric Considerations: Prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N3), is a well-known feature of the parent imidazole ring. researchgate.net However, in this compound, the substitution of the hydrogen atom at the N1 position with an ethyl group precludes this type of tautomerism. The molecule is "locked" as the 1,5-substituted isomer. Computational studies are instrumental in cases where tautomerism is possible (e.g., in the un-alkylated precursor 5-iodo-1H-imidazole), as they can accurately predict the relative energies and therefore the equilibrium populations of the different tautomeric forms in various environments (gas phase, solution). mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for the Compound

Future synthetic strategies are expected to leverage modern organic chemistry techniques. One promising avenue is the refinement of one-pot, multi-component reactions that allow for the construction of the substituted imidazole (B134444) core in a single, streamlined operation. asianpubs.org Additionally, the application of microwave-assisted synthesis could significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. The development of novel catalytic systems, potentially utilizing earth-abundant metals, for the direct C-H functionalization and subsequent iodination of 1-ethyl-1h-imidazole would represent a significant advancement in atom economy and synthetic efficiency.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, simplified purificationDiscovery of novel reaction cascades and catalyst systems.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiencyOptimization of reaction parameters and solvent selection.
Direct C-H Iodination High atom economy, fewer synthetic stepsDevelopment of selective and robust catalysts.

Exploration of Underexplored Reactivity and Transformation Pathways

The reactivity of "1-Ethyl-5-iodo-1h-imidazole" is largely dictated by the C-I bond and the potential for C-H activation at other positions on the imidazole ring. While the iodo group is a well-established handle for cross-coupling reactions, its full potential in the context of this specific molecule remains to be explored.

Future research will likely delve into a wider range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce diverse functional groups at the 5-position. wikipedia.orglibretexts.org These reactions are fundamental for the construction of complex organic molecules with potential applications in medicinal chemistry and materials science. nih.gov

Furthermore, the exploration of nickel-catalyzed C-H activation presents an exciting frontier. rsc.orgnagoya-u.ac.jpelsevierpure.com The direct functionalization of the C2 and C4 positions of the imidazole ring, without the need for pre-functionalization, would open up new avenues for creating highly substituted and complex imidazole derivatives. The interplay between the directing effects of the N-ethyl group and the electronic influence of the iodo substituent will be a key area of investigation. Iridium-catalyzed C-H activation also offers a potential pathway for novel transformations. rsc.org The use of hypervalent iodine reagents in synthetic transformations involving heterocycles is another area of growing interest. acs.orgdovepress.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions. nih.gov The integration of the synthesis of "this compound" and its subsequent derivatization into automated flow chemistry platforms is a logical next step. acs.org

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Automated platforms can facilitate the rapid optimization of reaction conditions and the synthesis of libraries of "this compound" derivatives for biological screening or materials testing. This approach is becoming increasingly important in the pharmaceutical industry for accelerating drug discovery processes.

Advancements in Sustainable Chemical Synthesis Utilizing the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov Future research on "this compound" will undoubtedly focus on developing more environmentally benign synthetic methods. nih.govjipbs.comresearchgate.net This includes the use of greener solvents such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents, which can significantly reduce the environmental impact of chemical processes. acs.orgmdpi.com

The development of reusable catalysts, such as zeolites or other solid-supported catalysts, for the synthesis of the imidazole core is another key aspect of sustainable chemistry. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Furthermore, exploring acceptorless dehydrogenative coupling (ADC) protocols, which use alcohols as starting materials and generate only water and hydrogen as byproducts, represents a highly sustainable approach for the synthesis of N-heterocycles. rsc.org The application of biocatalysts, such as enzymes, could also offer highly selective and environmentally friendly routes to "this compound" and its derivatives. jipbs.com

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Greener Solvents Employing water, PEG, or bio-based solvents to replace hazardous organic solvents. acs.orgmdpi.com
Reusable Catalysts Utilizing solid-supported catalysts or zeolites for easier separation and recycling. nih.gov
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Energy Efficiency Utilizing microwave-assisted synthesis or flow chemistry to reduce energy consumption.

Expanding the Scope of Applications in Functional Materials and Supramolecular Chemistry

The unique electronic properties of the imidazole ring, combined with the potential for functionalization at both the ethyl and iodo positions, make "this compound" a promising candidate for the development of novel functional materials. The introduction of chromophores or other photoactive groups through cross-coupling reactions could lead to the creation of new fluorescent probes, organic light-emitting diode (OLED) materials, or components for dye-sensitized solar cells. The photophysical properties of substituted imidazoles are an active area of research, with studies exploring their use in various optical applications. rsc.orgnih.govnih.govrsc.orgresearchgate.net

In the realm of supramolecular chemistry, the imidazole moiety is known to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. ijsr.netthepharmajournal.comfrontiersin.orgaceec.ac.in This makes "this compound" an attractive building block for the design of self-assembling systems, molecular sensors, and novel catalysts. nih.gov The iodo group can also act as a halogen bond donor, providing an additional tool for controlling the self-assembly of molecules in the solid state. The development of imidazole-based supramolecular complexes for medicinal applications is also a growing field of interest. nih.gov The versatility of this compound could also see it being incorporated into organic electronic devices. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-5-iodo-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of iodinated imidazoles typically involves halogenation at specific positions using iodine sources under controlled conditions. For example, analogous compounds like 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole are synthesized via nucleophilic substitution or cyclization reactions in polar solvents (e.g., DMSO) with bases like KOH at elevated temperatures . For this compound, a plausible route could involve iodination of a pre-functionalized imidazole precursor (e.g., 1-Ethyl-1H-imidazole) using N-iodosuccinimide (NIS) in acetonitrile, with rigorous temperature control (0–25°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign signals using DEPT-135 and HSQC to confirm the ethyl group (δ ~1.2–1.5 ppm for CH3, δ ~3.8–4.2 ppm for CH2) and iodine substitution (deshielding effects on adjacent carbons).
  • FTIR : Identify C-I stretching vibrations (~500–600 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹ for C=N) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical for resolving the iodine position and verifying regioselectivity. Data collection at low temperatures (e.g., 113 K) reduces thermal motion artifacts, as demonstrated for structurally similar imidazoles .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, highlighting electrophilic sites (e.g., iodine atom for nucleophilic substitution). Compare HOMO-LUMO gaps to assess stability .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes or receptors). For example, imidazole derivatives have shown affinity for EGFR kinases; dock the compound against PDB ID 1M17 to evaluate binding energies and pose validation .

Q. How should researchers address contradictions in crystallographic data refinement for halogenated imidazoles?

  • Methodological Answer : Discrepancies in XRD data (e.g., residual electron density near iodine) may arise from disorder or anisotropic thermal motion. Strategies include:

  • Multi-software validation : Refine structures using both SHELXL and Olex2 to cross-validate parameters.
  • Twinned data handling : For twinned crystals, apply HKLF 5 format in SHELXL and verify results with PLATON’s TWINCHECK .
  • Supplementary techniques : Pair XRD with solid-state NMR to resolve ambiguities in iodine positioning .

Q. What strategies ensure regioselective iodination in imidazole derivatives like this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

  • Directing groups : Introduce temporary protecting groups (e.g., SEM) at the 4-position to direct iodination to the 5-position.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, as shown for 4,5-Diiodo-1H-imidazole synthesis .
  • Catalysis : Employ CuI or Pd catalysts to enhance selectivity, as reported in trifluoromethyl-imidazole syntheses .

Key Considerations

  • Methodological Rigor : Answers integrate synthetic protocols, analytical validation, and computational workflows from peer-reviewed studies .
  • Advanced Focus : Emphasis on resolving structural ambiguities, predicting bioactivity, and optimizing regioselectivity aligns with high-impact research goals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.